1-(4-Allyl-2-methoxyphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.2ClH/c1-3-4-19-5-7-22(24(13-19)29-2)30-17-21(28)16-27-11-9-26(10-12-27)15-20-6-8-23-25(14-20)32-18-31-23;;/h3,5-8,13-14,21,28H,1,4,9-12,15-18H2,2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFICHKMXYJJIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-Allyl-2-methoxyphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a piperazine ring, an allyl group, and a benzo[d][1,3]dioxole moiety, which are known to influence its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to 1-(4-Allyl-2-methoxyphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol have demonstrated significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 12.5 | Apoptosis induction |
| Compound B | Lung Cancer | 8.0 | Cell cycle arrest |
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of bacterial and fungal strains. Studies have reported that modifications in the molecular structure enhance the lipophilicity and thus the antimicrobial efficacy of similar compounds.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital for neurotransmitter regulation.
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 45.0 |
| BuChE | 30.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The presence of the piperazine ring plays a crucial role in triggering apoptotic pathways in cancer cells.
- Enzyme Inhibition : The compound's ability to inhibit cholinesterases contributes to its neuroprotective effects.
- Antimicrobial Action : The structural features enhance interaction with microbial membranes, leading to disruption and cell death.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Properties : A study demonstrated that a structurally similar compound significantly reduced tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : Another study reported the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing potential for treating resistant infections.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Phenoxy Modifications: The allyl-methoxy group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. Naphthyloxy () and chlorophenoxy () substituents introduce steric bulk or electronic effects, which may alter receptor selectivity or metabolic pathways . Methoxyphenoxy () and thiazolyloxy () groups highlight the role of heterocycles in tuning solubility and target engagement .
Piperazine Substitutions :
- The benzodioxolylmethyl group (target compound and ) is associated with improved stability and affinity for neurotransmitter receptors .
- Trifluoromethylphenyl () and methoxyphenyl () groups demonstrate how electronic properties (e.g., electron-withdrawing vs. donating) modulate receptor interactions and metabolic resistance .
Salt Forms :
- All compounds except are dihydrochloride salts, enhancing aqueous solubility and ionization state at physiological pH.
Research Findings and Implications
- Target Compound : The benzodioxole and allyl-methoxy groups may confer selectivity for receptors requiring both aromatic and flexible hydrophobic interactions (e.g., 5-HT1A or α-adrenergic receptors) .
- (Naphthyloxy) : Increased aromaticity could enhance binding to targets with large hydrophobic pockets but may reduce oral bioavailability due to poor solubility.
- (Trifluoromethylphenyl) : The CF3 group likely improves metabolic stability by resisting oxidative degradation, a common issue with piperazine derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution for the allylphenoxy moiety and piperazine coupling. Key steps:
- Allylation : Use reflux conditions with DCM or ethanol as solvents to facilitate nucleophilic attack on the phenolic oxygen (e.g., as in for analogous piperazine derivatives).
- Piperazine Functionalization : Introduce the benzo[d][1,3]dioxol-5-ylmethyl group via alkylation or reductive amination under inert atmosphere, with purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to isolate intermediates .
- Salt Formation : Convert the free base to the dihydrochloride salt using HCl in anhydrous ether, followed by recrystallization from ethanol to enhance purity .
Q. What analytical techniques are critical for structural validation of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the allylphenoxy and piperazine groups. Pay attention to coupling constants for stereochemical assignments.
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., used single-crystal X-ray to confirm pyrazoline analogs with -factor = 0.038) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns, particularly for the dihydrochloride form .
Q. How can researchers assess the compound's interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Radioligand Binding Assays : Use - or -labeled ligands to quantify affinity for dopamine or serotonin receptors, given structural similarities to piperazine-based antagonists (e.g., 's D3 receptor studies) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors, optimizing buffer conditions (pH 7.4, 0.01% Tween-20) to minimize nonspecific interactions .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Quantum Chemical Calculations : Use software like Multiwfn to analyze electron localization function (ELF) and electrostatic potential (ESP), identifying regions for hydrophobic/hydrophilic modifications (e.g., highlights Multiwfn's efficiency in wavefunction analysis) .
- Molecular Dynamics (MD) Simulations : Simulate solvation in lipid bilayers to predict blood-brain barrier permeability, leveraging force fields like CHARMM36 .
Q. How should researchers resolve contradictions in solubility data across experimental batches?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify pH-dependent aggregation (e.g., used DCM/ethanol for chalcone derivatives) .
- Dynamic Light Scattering (DLS) : Detect nanoscale precipitates in "soluble" batches, which may explain variability in bioassay results .
Q. What strategies ensure stability of the compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-A), and oxidative stress (HO) to identify degradation pathways. Monitor via HPLC with C18 columns (e.g., notes environmental factors affecting stability) .
- Lyophilization : Stabilize aqueous formulations by lyophilizing with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the methoxyphenoxy group .
Q. How can cross-reactivity in structure-activity relationship (SAR) studies be minimized?
- Methodological Answer :
- Selective Functionalization : Introduce steric hindrance (e.g., tert-butyl groups) on the piperazine nitrogen to block off-target interactions, as seen in 's pyrazoline-based triazine derivatives .
- Competitive Binding Assays : Use counter-screens against structurally related receptors (e.g., α1-adrenergic vs. dopamine D2) to isolate target-specific effects .
Methodological Notes
- Avoid Commercial Sources : Synthetic protocols should prioritize reagents from academic suppliers (e.g., E. Merck in ) over unverified vendors .
- Data Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) rigorously, as minor variations can alter piperazine ring conformation and bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
